(5E)-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5E)-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with a precursor such as 2-aminothiophenol, which reacts with a chloroacetyl chloride to form the benzothiazole ring.
Cyclohexyl Substitution: Introduction of the cyclohexyl group through a substitution reaction.
Formation of the Thiazolidinone Ring: This step involves the reaction of the intermediate with a thioamide to form the thiazolidinone ring.
Final Assembly: The final step involves the condensation of the intermediate with the appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could target the double bonds or the thiazolidinone ring.
Substitution: Various substitution reactions could occur, especially at the benzothiazole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic processes.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Activity: Investigation into its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Industrial Applications: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the cyclohexyl group.
(5E)-5-(5-chloro-1,3-benzothiazol-2(3H)-ylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the methyl group.
Uniqueness
The presence of both the cyclohexyl and methyl groups in the compound may confer unique properties such as increased lipophilicity, altered biological activity, or enhanced stability compared to similar compounds.
Properties
Molecular Formula |
C17H17ClN2OS3 |
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Molecular Weight |
397.0 g/mol |
IUPAC Name |
(5E)-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17ClN2OS3/c1-19-12-9-10(18)7-8-13(12)23-16(19)14-15(21)20(17(22)24-14)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3/b16-14+ |
InChI Key |
KNQWAUCTASQBHR-JQIJEIRASA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)Cl)S/C1=C/3\C(=O)N(C(=S)S3)C4CCCCC4 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=S)S3)C4CCCCC4 |
Origin of Product |
United States |
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